2-(3-((4-chlorophenyl)thio)propanamido)-N-methylthiophene-3-carboxamide
Description
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Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S2/c1-17-14(20)12-6-8-22-15(12)18-13(19)7-9-21-11-4-2-10(16)3-5-11/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYCCUWNJVKHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets, contributing to its diverse biological activities.
Mode of Action
It is suggested that similar compounds may inhibit spore germination with preventative action. This implies that the compound could potentially interact with its targets to prevent certain biological processes, leading to its therapeutic effects.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to the compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
It is suggested that similar compounds may have diverse biological activities, implying that the compound could potentially have a wide range of molecular and cellular effects.
Action Environment
It is known that the synthesis of similar compounds involves specific conditions, such as a certain temperature and the presence of certain substances. This suggests that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors.
Biological Activity
The compound 2-(3-((4-chlorophenyl)thio)propanamido)-N-methylthiophene-3-carboxamide , also known as EVT-2969378, is a derivative of thiophene that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14ClN2O2S
- Molecular Weight : 298.78 g/mol
- CAS Number : 403843-92-5
The compound features a thioether linkage and an amide functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Esterification : Formation of the ester from 4-chlorobenzoic acid.
- Hydrazination : Conversion of the methyl ester to a hydrazide.
- Cyclization : Formation of the thiophene ring.
- Thioether Formation : Reaction with 4-chlorothiophenol.
- Amidation : Final amidation with N-methylpropanamide.
This multi-step synthesis allows for the introduction of specific functional groups that enhance biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, including Candida albicans . The presence of the chlorophenyl group enhances the compound's lipophilicity, which may improve its ability to penetrate microbial cell membranes.
Anticancer Activity
Studies have suggested that thiophene derivatives can inhibit cancer cell proliferation. In vitro assays demonstrate that similar compounds induce apoptosis in cancer cells by activating caspase pathways . The mechanism involves interaction with cellular receptors and enzymes, leading to disrupted signaling pathways essential for cell survival.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research indicates that thiophene derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This is particularly relevant in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Receptor Binding : It can bind to receptors that modulate cell signaling pathways, affecting cell growth and apoptosis.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this class of compounds against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for both bacteria, indicating potent antimicrobial properties .
Cancer Cell Line Research
In another study involving human breast cancer cell lines (MCF-7), treatment with related thiophene compounds resulted in a significant decrease in cell viability (IC50 = 25 µM). Flow cytometry analysis confirmed increased apoptosis rates following treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|---|
| Compound A | Structure A | Antimicrobial | 20 | 30 |
| Compound B | Structure B | Anticancer | 15 | 25 |
| This compound | Target Compound | Antimicrobial, Anticancer | 15 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
